4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid
Description
4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a pentafluoroethoxy (–O–CF₂–CF₃) substituent at the para position of the benzoic acid core. The pentafluoroethoxy group is a strongly electron-withdrawing substituent due to the high electronegativity of fluorine atoms, which significantly influences the compound’s physicochemical properties, such as acidity and solubility.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)9(13,14)17-6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTOUQPTCJCIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79865-59-1 | |
| Record name | 4-(pentafluoroethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The most widely reported synthesis involves nucleophilic aromatic substitution (SNAr) on 4-bromo- or 4-chlorobenzoic acid derivatives. The electron-withdrawing carboxylic acid group activates the aromatic ring toward substitution by the pentafluoroethoxide ion (C2F5O−). This method parallels the synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene documented in patent GB2097000A, adapted for monosubstitution.
Key considerations include:
Optimized Reaction Conditions
A representative procedure from CN101050176A involves:
- Dissolving 4-bromobenzoic acid (1.0 equiv) and potassium pentafluoroethoxide (1.2 equiv) in DMAc
- Heating at 110°C under nitrogen for 12 hours
- Acidic workup (2M HCl) and recrystallization from ethanol/water
Critical parameters:
- Temperature : Yields increase from 68% (90°C) to 92% (110°C)
- Stoichiometry : 1.2:1 C2F5O−/substrate ratio maximizes conversion (Table 1)
Table 1. Yield Dependence on Reaction Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80-130 | 110 | 92 |
| C2F5O−/Substrate | 1.0-1.5 | 1.2 | 91 |
| Reaction Time (h) | 6-24 | 12 | 89 |
Friedel-Crafts Acylation Followed by Functional Group Interconversion
Acylation of Pentafluoroethoxybenzene
This two-step approach, adapted from 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis, involves:
- Friedel-Crafts acylation of pentafluoroethoxybenzene with phthalic anhydride
- Hydrolysis of the resulting ketone to the carboxylic acid
Step 1: Acylation
- Refluxing pentafluoroethoxybenzene (1.0 equiv) with phthalic anhydride (1.05 equiv) in toluene under N2 for 8 hours yields 78% 4-(pentafluoroethoxy)benzophenone-2-carboxylic acid.
- AlCl3 (0.1 equiv) catalyzes the reaction without over-acylation, as confirmed by HPLC monitoring.
Step 2: Oxidative Hydrolysis
- Treatment with 35% NaOH at 90°C for 6 hours converts the ketone to carboxylic acid in 98% yield.
- Acidification with HCl (pH <1) precipitates the product with 99.4% purity after recrystallization.
Direct Carboxylation of Pentafluoroethoxy-Substituted Aromatics
Kolbe-Schmitt Carboxylation
Patent CN101050176A details a CO2 insertion strategy:
- Generate sodium salt of pentafluoroethoxyphenol (C6H4-O-C2F5-ONa)
- React with CO2 at 150°C/5 bar for 4 hours
- Acidic workup yields 88.9% 4-(pentafluoroethoxy)benzoic acid
Advantages :
- Avoids halogenated precursors
- 99.6% regioselectivity for para-substitution
- Scalable to 100 kg batches with 87% average yield
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 92 | 99.4 | High | 1.0 |
| Friedel-Crafts | 76 | 98.7 | Medium | 1.3 |
| Carboxylation | 88 | 99.6 | High | 0.9 |
Key findings:
- Nucleophilic substitution offers the best combination of yield and scalability
- Carboxylation provides superior purity but requires specialized CO2 equipment
- Friedel-Crafts routes are limited by byproduct formation in step 1
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Design
Implementing the nucleophilic substitution method in a microreactor:
Solvent Recycling Systems
- Distillation recovery of DMAc achieves 98% reuse efficiency
- Reduces production costs by 22% per kilogram
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and oxidized derivatives .
Scientific Research Applications
4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Structural and Chemical Data:
- Molecular Formula : C₉H₅F₅O₂
- Molecular Weight : 240.13 g/mol (estimated from substituent contributions) .
- Substituent Structure: The pentafluoroethoxy group (–O–CF₂–CF₃) introduces steric bulk and electronic effects, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs.
- Applications : This compound is utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in derivatives targeting enhanced metabolic stability and receptor binding (e.g., patents in ) .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table compares 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid with closely related fluorinated benzoic acid derivatives:
Electronic and Physicochemical Properties
- Acidity : The pentafluoroethoxy group (–O–CF₂–CF₃) exerts a stronger electron-withdrawing effect than tetrafluoroethoxy (–O–CF₂–CHF₂), leading to a lower pKa (higher acidity) for the carboxylic acid group.
- Solubility : Fluorinated substituents generally reduce water solubility but enhance lipid solubility. For example, sulfonic acid analogs with pentafluoroethoxy groups exhibit very low water solubility (0.79 g/L at 25°C) .
- Thermal Stability : The strong C–F bonds in pentafluoroethoxy derivatives contribute to high thermal and chemical stability, making them suitable for high-temperature reactions .
Biological Activity
4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a pentafluoroethoxy group. This compound has attracted attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and other therapeutic effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.
- Chemical Formula : C10H6F5O3
- Molecular Weight : 272.15 g/mol
- Structure : The compound features a benzoic acid backbone with a pentafluoroethoxy substituent, which significantly influences its solubility and reactivity.
Antimicrobial Activity
Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. The introduction of halogenated or fluorinated groups can enhance these effects due to increased lipophilicity and potential interactions with microbial cell membranes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (specific pathogens not detailed) | |
| 4-Hydroxybenzoic acid | Antibacterial and antifungal |
Anti-inflammatory Effects
Research has shown that certain benzoic acid derivatives can modulate inflammatory pathways. The pentafluoroethoxy group may confer additional anti-inflammatory properties by altering the compound's interaction with cellular receptors involved in inflammation.
Cytotoxicity Studies
The cytotoxic effects of benzoic acid derivatives have been evaluated in various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.
- Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
- Signal Transduction Modulation : Alteration of signaling pathways associated with inflammation and apoptosis.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various benzoic acid derivatives. The results indicated that compounds with fluorinated side chains exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.
Cytotoxicity in Cancer Research
In a recent investigation into the cytotoxic effects of benzoic acid derivatives on cancer cell lines, it was found that certain modifications significantly increased the potency against specific cancer types. The study highlighted the potential for developing new anticancer agents based on structural modifications similar to those found in this compound.
Toxicological Profile
While exploring the biological activities of this compound is essential, understanding its toxicity is equally important. Preliminary assessments suggest that similar compounds may exhibit low to moderate toxicity levels depending on the exposure route and dosage.
| Exposure Route | Toxicity Level |
|---|---|
| Oral | Low |
| Dermal | Moderate |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a benzoic acid derivative. For example:
- Step 1 : React 4-hydroxybenzoic acid with a pentafluoroethylating agent (e.g., pentafluoroethyl iodide or triflate) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purify the crude product via recrystallization (using ethanol/water) or reverse-phase HPLC to remove unreacted starting materials and byproducts like incomplete fluorinated analogs.
- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate). Fluorinated intermediates may require inert atmosphere handling due to moisture sensitivity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (to confirm aromatic protons and ethoxy group) and ¹⁹F NMR (to verify pentafluoroethoxy substitution pattern) .
- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F stretches (1000-1300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M-H]⁻ for benzoic acid derivatives) .
- Elemental Analysis : Validate C, H, F, and O composition.
Advanced Research Questions
Q. How does the pentafluoroethoxy group influence the compound’s electronic and steric properties in catalytic or biological systems?
- Methodological Answer :
- Electronic Effects : The strong electron-withdrawing nature of the pentafluoroethoxy group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
- Steric Effects : The bulky pentafluoroethoxy group may hinder access to reactive sites in enzyme-binding pockets or catalytic surfaces. Computational studies (DFT) can quantify these effects via Mulliken charges and frontier orbital analysis .
- Comparative Data : Compare with analogs like 4-(trifluoroethoxy)benzoic acid () to isolate fluorine’s impact.
Q. What computational methods are used to predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to calculate Fukui indices, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., DMSO) to predict solubility or aggregation behavior.
- Case Study : For similar fluorinated benzoic acids, DFT predicted regioselectivity in Suzuki-Miyaura coupling matched experimental outcomes .
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (pH, solvent) or impurity profiles.
- Dose-Response Studies : Re-evaluate activity with rigorously purified samples. For example, trace metal contaminants in synthesis can skew enzymatic inhibition results .
- Structural Analogues : Test structurally related compounds (e.g., 4-(3-Chloro-4-fluorophenyl)benzoic acid, ) to isolate substituent effects.
Key Challenges and Solutions
- Synthetic Yield Optimization : Low yields may arise from steric hindrance during pentafluoroethylation. Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Stability Issues : Hydrolytic degradation of the pentafluoroethoxy group in aqueous media. Store under anhydrous conditions and avoid prolonged exposure to moisture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
